CK-101, also known as RX518, is a third-generation, irreversible inhibitor of epidermal growth factor receptor (EGFR) []. This compound exhibits high selectivity for specific EGFR activating mutations, including the T790M resistance mutation, as well as the L858R and del 19 mutations []. It demonstrates minimal activity against wild-type EGFR [, ]. CK-101 is an orally available compound studied for its potential as an antineoplastic agent [].
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide is a complex organic compound known for its potential applications in medical chemistry, particularly as an inhibitor of the epidermal growth factor receptor. This compound is classified as a third-generation tyrosine kinase inhibitor, specifically targeting mutations associated with non-small cell lung cancer. Its unique structural features contribute to its specificity and effectiveness in targeting these mutations.
The compound is cataloged under the CAS number 1660963-42-7 and is available from various chemical suppliers such as BenchChem and ACE Biolabs. It has been studied for its pharmacological properties and synthesis methods, which are detailed in various scientific publications and patent filings.
This compound falls under the category of quinazoline derivatives, which are known for their diverse biological activities. It is particularly noted for its role in cancer treatment due to its ability to inhibit specific pathways involved in tumor growth.
The synthesis of N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide involves several intricate steps:
The synthesis methods are designed to be scalable for industrial production while maintaining efficiency and cost-effectiveness.
The molecular formula of N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide is , indicating a complex structure with multiple functional groups.
These structural features contribute to its biological activity, particularly in inhibiting specific mutations in the epidermal growth factor receptor.
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide can undergo several chemical reactions:
These reactions are crucial for developing analogs with improved efficacy or reduced side effects.
The primary mechanism of action for N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide involves its role as an epidermal growth factor receptor tyrosine kinase inhibitor. By binding to the active site of the receptor, it prevents phosphorylation and subsequent activation of downstream signaling pathways that lead to cell proliferation and survival.
Research indicates that this compound is particularly effective against mutations such as T790M, which confer resistance to first-generation inhibitors. This specificity allows it to effectively target tumors that have developed resistance to previous therapies.
The compound exhibits characteristics typical of organic compounds with multiple functional groups:
Key chemical properties include:
These properties influence its formulation and delivery in therapeutic applications.
N-(3-(2-((2,3-Difluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl)amino)quinazolin-8-yl)phenyl)acrylamide has significant applications in scientific research and medicine:
This compound exemplifies the ongoing efforts in medicinal chemistry to design targeted therapies that improve patient outcomes in cancer treatment.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3